N-(4-(methylthio)phenyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(methylthio)phenyl)furan-2-carboxamide is a chemical compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring attached to a carboxamide group, with a 4-(methylthio)phenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(methylthio)phenyl)furan-2-carboxamide typically involves the reaction of 4-(methylthio)aniline with furan-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond. The reaction conditions generally include:
- Solvent: Dichloromethane (DCM) or dimethylformamide (DMF)
- Temperature: Room temperature to 50°C
- Reaction time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-(4-(methylthio)phenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), nitric acid (HNO3)
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Amine derivatives
Substitution: Halogenated or nitrated furan derivatives
Scientific Research Applications
N-(4-(methylthio)phenyl)furan-2-carboxamide has shown promise in various scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.
Material Science: The unique properties of this compound make it suitable for use in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of N-(4-(methylthio)phenyl)furan-2-carboxamide involves its interaction with molecular targets and pathways within cells. For instance, it has been shown to induce apoptosis in cancer cells through the activation of the Fas death receptor pathway, leading to the activation of caspases and subsequent cell death . Additionally, it can cause cell cycle arrest by upregulating p53 and p21, which are key regulators of the cell cycle .
Comparison with Similar Compounds
Similar Compounds
N-(2-(4-methoxystyryl)phenyl)furan-2-carboxamide: This compound is a resveratrol analogue with similar structural features but different substituents.
N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide:
Uniqueness
N-(4-(methylthio)phenyl)furan-2-carboxamide is unique due to its specific substituents, which confer distinct chemical and biological properties. Its ability to induce apoptosis and cell cycle arrest in cancer cells makes it a valuable compound for further research in anticancer therapies.
Biological Activity
N-(4-(methylthio)phenyl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its anti-cancer and antimicrobial properties, supported by relevant studies, data tables, and case analyses.
Chemical Structure and Properties
This compound features a furan ring attached to a phenyl group substituted with a methylthio moiety. This unique structure contributes to its potential therapeutic effects, particularly in oncology and infectious disease treatment.
Anti-Cancer Activity
Recent studies have demonstrated the compound's notable anti-cancer properties. In vitro tests against various cancer cell lines, including HepG2 (liver cancer), Huh-7 (liver cancer), and MCF-7 (breast cancer), showed promising results:
Compound | Cell Line | Cell Viability (%) |
---|---|---|
Doxorubicin | HepG2 | 0.62 |
This compound | HepG2 | 33.29 |
This compound | Huh-7 | 45.09 |
This compound | MCF-7 | 41.81 |
These results indicate that the compound exhibits significant cytotoxicity against these cancer cell lines, outperforming many other synthesized derivatives .
Structure-Activity Relationship (SAR)
The anti-cancer activity is influenced by the electronic properties of substituents on the phenyl ring. Electron-donating groups, such as the methylthio group, enhance the compound's efficacy. The presence of different substituents has been linked to varying levels of activity, with para-substituted compounds generally exhibiting superior anti-cancer effects compared to ortho or meta substitutions .
Antimicrobial Activity
In addition to its anti-cancer properties, this compound has shown significant antimicrobial activity against various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC, μg/mL) |
---|---|
E. coli | 280 |
S. aureus | 265 |
B. cereus | 230 |
These findings suggest that this compound could serve as a lead for developing new antimicrobial agents .
Case Studies
- In Vitro Studies on Cancer Cell Lines : A comprehensive study evaluated the compound's effects on multiple cancer cell lines, revealing that its mechanism of action may involve inducing apoptosis and halting cell cycle progression at the G0-G1 phase .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of the compound against drug-resistant strains, demonstrating its potential as an alternative treatment option in an era of increasing antibiotic resistance .
Properties
IUPAC Name |
N-(4-methylsulfanylphenyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c1-16-10-6-4-9(5-7-10)13-12(14)11-3-2-8-15-11/h2-8H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBYBPMAYAGVWAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)NC(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.